RU-0415529

SARS-CoV-2 NSP14 methyltransferase biochemical inhibition

RU-0415529 (CAS 1358734-35-6; molecular formula C21H29N3O4S; molecular weight 419.5 g/mol) is a non-covalent, orally active small-molecule inhibitor of SARS-CoV-2 nonstructural protein 14 (NSP14) guanine-N7 RNA cap methyltransferase (MTase), identified through high-throughput screening of 430,376 compounds. It inhibits NSP14 MTase activity with an IC₅₀ of 356 nM and forms a unique ternary complex with S-adenosylhomocysteine (SAH).

Molecular Formula C21H29N3O4S
Molecular Weight 419.5 g/mol
Cat. No. B15565232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-0415529
Molecular FormulaC21H29N3O4S
Molecular Weight419.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H29N3O4S/c1-15-9-11-24(12-10-15)29(26,27)20-13-18(23(3)16(20)2)21(25)22-14-17-7-5-6-8-19(17)28-4/h5-8,13,15H,9-12,14H2,1-4H3,(H,22,25)
InChIKeyXBICIDNIOXYNGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

RU-0415529: Small-Molecule SARS-CoV-2 NSP14 Inhibitor for Antiviral Research and Chemical Probe Development


RU-0415529 (CAS 1358734-35-6; molecular formula C21H29N3O4S; molecular weight 419.5 g/mol) is a non-covalent, orally active small-molecule inhibitor of SARS-CoV-2 nonstructural protein 14 (NSP14) guanine-N7 RNA cap methyltransferase (MTase), identified through high-throughput screening of 430,376 compounds [1][2]. It inhibits NSP14 MTase activity with an IC₅₀ of 356 nM and forms a unique ternary complex with S-adenosylhomocysteine (SAH) [3]. The compound is commercially available from multiple research vendors and serves as the foundational hit compound from which the optimized lead TDI-015051 (Kd 61 pM, EC₅₀ 11 nM) was developed [4][5].

Why RU-0415529 Cannot Be Substituted with Other NSP14 Inhibitors or Nonselective Methyltransferase Ligands


RU-0415529 exhibits a unique SAH-dependent ternary complex binding mechanism that distinguishes it from both substrate-competitive NSP14 inhibitors and pan-methyltransferase ligands such as sinefungin [1]. While other NSP14 inhibitors (e.g., NSC111552, IC₅₀ 5.1 μM; C10, IC₅₀ 0.34 μM) achieve varying degrees of biochemical potency, none share the identical chemical scaffold, SAR trajectory, or the well-characterized hit-to-lead optimization pathway of RU-0415529 that culminated in TDI-015051 . Critically, RU-0415529 demonstrates divergent functional activity from its optimized derivative TDI-015051—most notably the complete lack of antiviral activity in Huh-7.5 cells despite biochemical enzyme inhibition [2]. This functional dichotomy, rooted in cellular context-dependent activity, makes RU-0415529 an irreplaceable tool compound for investigating the translational disconnect between in vitro enzyme inhibition and cellular antiviral efficacy, and for benchmarking novel NSP14 inhibitors against a well-defined reference hit [3].

Quantitative Evidence Guide: RU-0415529 Differentiation from TDI-015051 and Other NSP14 Inhibitors


Biochemical Potency Comparison: RU-0415529 vs. TDI-015051 and Other NSP14 Hits

In a direct head-to-head comparison within the same study series, RU-0415529 inhibited SARS-CoV-2 NSP14 MTase activity with an IC₅₀ of 356 nM, while the optimized derivative TDI-015051 achieved an IC₅₀ of ≤0.15 nM—representing a >2,300-fold improvement in biochemical potency [1]. By comparison, other independently identified NSP14 inhibitors show intermediate potency ranges: NSC111552 (IC₅₀ 5.1 μM), C10 (IC₅₀ 0.34 μM), and SARS-CoV-2 nsp14-IN-2 (IC₅₀ 0.093 μM) .

SARS-CoV-2 NSP14 methyltransferase biochemical inhibition

Cell-Based Antiviral Activity Dichotomy: RU-0415529 vs. TDI-015051

RU-0415529 showed no detectable antiviral activity against SARS-CoV-2 in Huh-7.5 cells, whereas TDI-015051 inhibited viral infection with an EC₅₀ of 11.4 nM in the same cell line without cytotoxicity at tested concentrations [1]. In A549-ACE2-TMPRSS2 cells, TDI-015051 exhibited an EC₅₀ of 64.7 nM . This functional divergence—biochemical enzyme inhibition without cellular antiviral efficacy—is a defining characteristic of RU-0415529 as a screening hit and is explicitly noted in subsequent literature as "a molecule with a low IC₅₀ but that lacked antiviral activity" [2].

antiviral activity Huh-7.5 cells SARS-CoV-2 infection

Binding Mechanism Differentiation: SAH-Dependent Ternary Complex Formation

RU-0415529 inhibits SARS-CoV-2 NSP14 by forming a unique ternary S-adenosylhomocysteine (SAH)-bound complex, a binding mode distinct from both sinefungin (a broad-spectrum MTase inhibitor) and substrate-competitive inhibitors [1]. Thermal shift assays demonstrated that the combination of NSP14, SAH (25 μM), and RU-0415529 (20 μM) produced a distinct melting temperature (Tₘ) profile compared to NSP14 alone, NSP14+SAH, or NSP14+RU-0415529 without SAH, confirming SAH-dependent ternary complex stabilization [2]. Sinefungin, by comparison, inhibits NSP14 with an IC₅₀ of approximately 100 nM but lacks the ternary complex specificity and shows inhibition across multiple methyltransferases [3].

ternary complex SAH-dependent thermal stability

Chemical Scaffold and Hit-to-Lead Optimization Reference Value

RU-0415529 represents the starting point of a well-documented hit-to-lead optimization campaign that yielded TDI-015051 with a 2,373-fold improvement in binding affinity (Kd 61 pM vs. implied μM-range Kd for RU-0415529) and >2,300-fold improvement in biochemical potency [1]. The structure-activity relationship (SAR) from this optimization has been systematically characterized and published, with multiple X-ray co-crystal structures available for the TDI-015051 series [2]. By comparison, other NSP14 hits such as NSC111552, C10, and SS148 lack this level of published medicinal chemistry optimization trajectory and structural characterization .

hit-to-lead optimization chemical scaffold TDI-015051

In Vivo Anti-Infective Activity in Mouse Models

RU-0415529 exhibits anti-infective activity in mouse models, as noted in multiple vendor product descriptions derived from primary research data [1]. While specific quantitative in vivo efficacy metrics (e.g., viral load reduction, survival benefit) for RU-0415529 alone are not detailed in the primary Nature publication—which focuses on TDI-015051's in vivo performance (efficacy comparable to nirmatrelvir in K18-hACE2 transgenic mice) [2]—the compound is characterized as orally active and demonstrates anti-infective activity in vivo [3]. This represents a class-level differentiation from purely in vitro tool compounds lacking any in vivo characterization.

mouse model in vivo efficacy anti-infective

Optimal Research Applications for RU-0415529 in Antiviral Discovery and Chemical Biology


Benchmarking Novel NSP14 Inhibitors Against the Original HTS Hit

RU-0415529 serves as the reference standard for calibrating NSP14 MTase inhibition assays. With a well-documented IC₅₀ of 356 nM and SAH-dependent ternary complex mechanism, it provides a reproducible baseline for evaluating novel inhibitors [1]. Researchers can use RU-0415529 as a positive control to validate assay sensitivity and as a benchmark to contextualize the potency of newly identified hits against the original screening output from the 430,376-compound HTS campaign [2].

Investigating the Enzyme-to-Cell Translation Gap in NSP14 Inhibition

RU-0415529's defining characteristic—biochemical inhibition of NSP14 MTase activity without detectable antiviral activity in Huh-7.5 cells—makes it an essential tool for studying the mechanistic disconnect between in vitro enzyme inhibition and cellular antiviral efficacy [1]. Paired with TDI-015051 (active in both biochemical and cellular assays), RU-0415529 enables controlled experiments to identify cellular factors (e.g., permeability, intracellular SAH concentrations, efflux) that govern the translation of NSP14 inhibition to antiviral activity [2].

Chemical Probe for SAH-Dependent Ternary Complex Mechanisms

RU-0415529 is the prototypical compound for studying SAH-dependent ternary complex inhibition of viral RNA cap methyltransferases. Thermal shift assays demonstrate that RU-0415529 stabilizes NSP14 only in the presence of SAH, establishing a distinct binding mode from sinefungin and other pan-MTase inhibitors [1]. This mechanism may confer selectivity advantages over human methyltransferases, making RU-0415529 a valuable chemical probe for target engagement studies and for exploring the therapeutic window of NSP14 inhibition [2].

Negative Control for Cellular Antiviral Assays Targeting NSP14

In cellular SARS-CoV-2 infection assays, RU-0415529 functions as a robust negative control that validates the specificity of observed antiviral effects [1]. When TDI-015051 or other NSP14-targeting compounds show antiviral activity, parallel testing with RU-0415529 confirms that activity is not due to non-specific cytotoxicity or assay artifacts, given that RU-0415529 shares the same molecular target but lacks cellular efficacy [2]. This application is particularly valuable in high-content screening and mechanism-of-action studies.

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